REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH:3]=1.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:17]([OH:24])(=O)[CH2:18][CH2:19][C:20]([OH:22])=[O:21].O.[C:26]1(C)C(S(O)(=O)=O)=CC=CC=1>O>[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:17](=[O:24])[CH2:18][CH2:19][C:20]([O:22][CH2:16][CH:10]2[CH2:15][CH2:14][C:13]([CH3:26])=[CH:12][CH2:11]2)=[O:21])[CH2:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
After the reacted solution was washed with sodium bicarbonate water, distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove any toluene
|
Type
|
DISTILLATION
|
Details
|
The residual crude product was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the objective compound
|
Name
|
|
Type
|
|
Smiles
|
CC1=CCC(CC1)COC(CCC(=O)OCC1CC=C(CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |